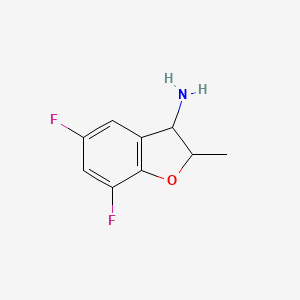
3-Bromo-2-chloro-5-(fluorosulfonyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-2-chloro-5-(fluorosulfonyl)benzoic acid is an organic compound with the molecular formula C7H3BrClO4S. This compound is characterized by the presence of bromine, chlorine, and fluorosulfonyl groups attached to a benzoic acid core. It is a versatile intermediate used in various chemical syntheses and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-chloro-5-(fluorosulfonyl)benzoic acid typically involves the bromination and chlorination of a benzoic acid derivative, followed by the introduction of the fluorosulfonyl group. One common method starts with 2-chlorobenzoic acid as the raw material. The monobromination reaction is carried out using N-bromosuccinimide (NBS) in the presence of sulfuric acid to yield 5-bromo-2-chlorobenzoic acid . The fluorosulfonyl group is then introduced through a sulfonylation reaction using fluorosulfonic acid or its derivatives.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Catalysts and inhibitors are often used to minimize the formation of by-products and impurities .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-chloro-5-(fluorosulfonyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the fluorosulfonyl group.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Catalysts: Palladium catalysts for coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
3-Bromo-2-chloro-5-(fluorosulfonyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound can be used to modify biomolecules for studying biological processes.
Medicine: It serves as a building block for the development of new drugs and therapeutic agents.
Industry: It is used in the production of agrochemicals, dyes, and specialty chemicals
Mechanism of Action
The mechanism of action of 3-Bromo-2-chloro-5-(fluorosulfonyl)benzoic acid involves its ability to undergo various chemical reactions, thereby modifying other molecules. The molecular targets and pathways depend on the specific application and the nature of the reactions it undergoes. For example, in biological systems, it can interact with enzymes and proteins, altering their function and activity .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-chlorobenzoic acid
- 3-Bromo-2-fluoro-5-nitrobenzoic acid
- 3,5-Bis(fluorosulfonyl)benzoic acid
Uniqueness
3-Bromo-2-chloro-5-(fluorosulfonyl)benzoic acid is unique due to the presence of the fluorosulfonyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C7H3BrClFO4S |
|---|---|
Molecular Weight |
317.52 g/mol |
IUPAC Name |
3-bromo-2-chloro-5-fluorosulfonylbenzoic acid |
InChI |
InChI=1S/C7H3BrClFO4S/c8-5-2-3(15(10,13)14)1-4(6(5)9)7(11)12/h1-2H,(H,11,12) |
InChI Key |
VMQVTDCBAFCDHL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)Cl)Br)S(=O)(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


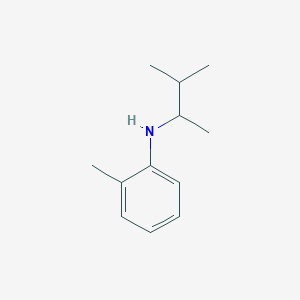

![N-[2-(ethylamino)propyl]benzamide hydrochloride](/img/structure/B13255533.png)
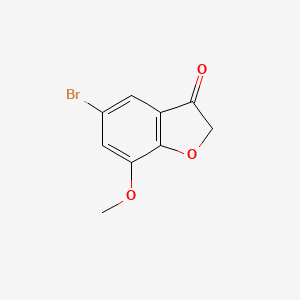
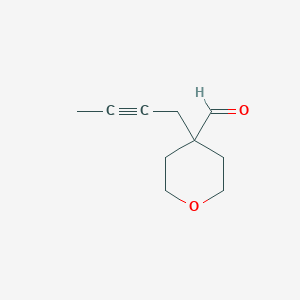
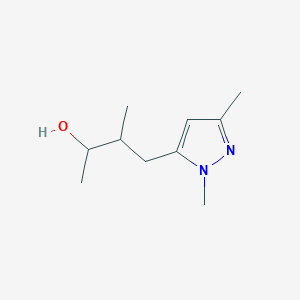
![3-Bromoimidazo[1,2-c]pyrimidin-5-ol](/img/structure/B13255573.png)
![1-[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]piperidin-4-amine](/img/structure/B13255575.png)
![Methyl 5-methyl-2-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B13255577.png)
![3-[(4-Methoxyphenyl)sulfanyl]azetidine hydrochloride](/img/structure/B13255591.png)
![4-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]piperidine](/img/structure/B13255604.png)
![2-({[(Benzyloxy)carbonyl]amino}oxy)-3-methoxy-2-phenylpropanoic acid](/img/structure/B13255610.png)

